molecular formula C20H18N4O4S3 B3206433 N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040668-82-3

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B3206433
CAS No.: 1040668-82-3
M. Wt: 474.6 g/mol
InChI Key: OKXFZNVGFHNLDP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a complex organic compound that features a benzothiazole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized from α-haloketones and thiourea.

    Coupling Reactions: The benzothiazole and thiazole rings can be coupled using appropriate linkers and reagents.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction with sulfonyl chlorides and amines.

    Final Assembly: The final compound can be assembled through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential in treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-[2-(4-nitrobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
  • N-(1,3-benzothiazol-2-yl)-3-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
  • N-(1,3-benzothiazol-2-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S3/c1-28-14-7-9-15(10-8-14)31(26,27)24-20-21-13(12-29-20)6-11-18(25)23-19-22-16-4-2-3-5-17(16)30-19/h2-5,7-10,12H,6,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXFZNVGFHNLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
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N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
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N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
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N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
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N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 6
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N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

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